

# CAS number and molecular structure of 4-Phenylbut-2-enoic acid

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## Compound of Interest

Compound Name: 4-Phenylbut-2-enoic acid

Cat. No.: B8713360

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## In-Depth Technical Guide to 4-Phenylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenylbut-2-enoic acid**, focusing on its chemical identity, molecular structure, physicochemical properties, and synthesis. This document is intended to serve as a foundational resource for professionals in research and development.

## Chemical Identity and Molecular Structure

**4-Phenylbut-2-enoic acid** is an unsaturated carboxylic acid. The most common and stable isomer is the (E)-isomer, also known as (E)- $\gamma$ -Phenylcrotonic acid.

Molecular Formula:  $C_{10}H_{10}O_2$

Molecular Weight: 162.19 g/mol [\[1\]](#)

CAS Numbers:

- (E)-isomer: 60341-39-1, 2243-52-9
- (Z)-isomer: A CAS number for the (Z)-isomer is not consistently reported in major databases.

Canonical SMILES: C1=CC=C(C=C1)C/C=C/C(=O)O<sup>[2]</sup>

InChI Key: SCBUQIQXUBOQAI-XBXARRHUSA-N<sup>[2]</sup>

2D Molecular Structure:

Caption: 2D Molecular Structure of **4-Phenylbut-2-enoic acid**.

## Physicochemical Properties

Quantitative data for (E)-**4-Phenylbut-2-enoic acid** is summarized below. Spectroscopic data from primary literature is not readily available; therefore, this section presents predicted values and data from chemical suppliers.

Property	Value	Source
Physical State	White to off-white solid	<sup>[1]</sup>
Melting Point	88 °C	<sup>[1]</sup>
Boiling Point	330.2 ± 21.0 °C (Predicted)	<sup>[1]</sup>
Density	1.130 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[1]</sup>
pKa	4.72 ± 0.10 (Predicted)	<sup>[1]</sup>
LogP	2.37 (Predicted)	

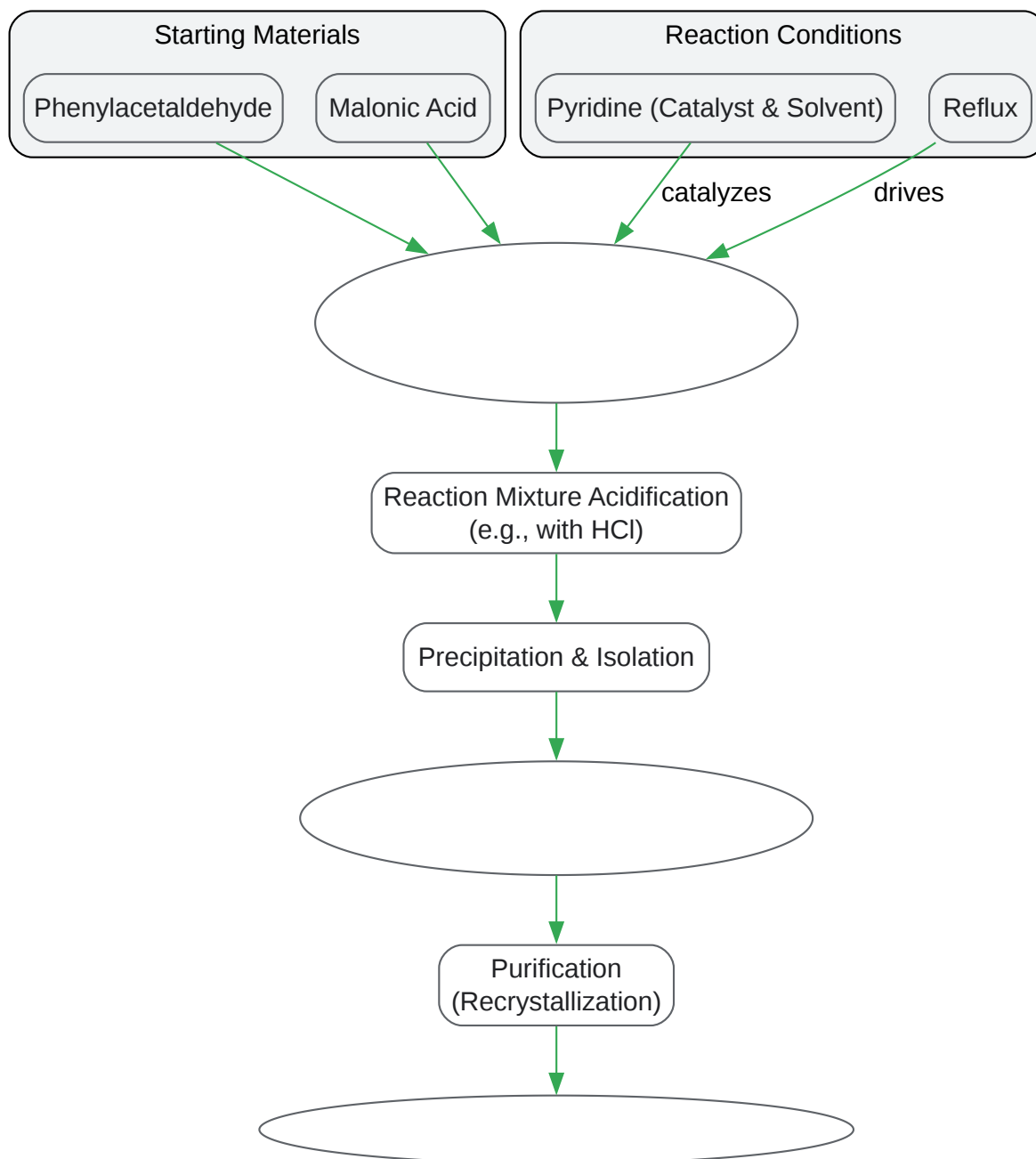
Note: Spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **4-Phenylbut-2-enoic acid** are not consistently reported in peer-reviewed literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

## Synthesis of (E)-4-Phenylbut-2-enoic Acid

A direct and effective method for the synthesis of (E)-**4-Phenylbut-2-enoic acid** is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with malonic acid using pyridine as a catalyst and solvent, which facilitates a subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

## Synthesis Workflow

The logical workflow for the Doebner condensation synthesis is outlined below.



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Caption: Workflow for the synthesis of (E)-**4-Phenylbut-2-enoic acid** via Doebner Condensation.

## Experimental Protocol

The following is a representative experimental protocol adapted from procedures for similar Doebner condensations.[3]

Materials:

- Phenylacetaldehyde
- Malonic acid
- Pyridine
- 6M Hydrochloric acid (HCl)
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetaldehyde (1.0 eq) and malonic acid (1.2 eq).
- **Solvent and Catalyst Addition:** Add pyridine (e.g., 3-5 mL per gram of aldehyde) to the flask. The pyridine acts as both the solvent and the base catalyst.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of 6M HCl. This will neutralize the pyridine and precipitate the carboxylic acid product.

- Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water to remove any remaining salts.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (E)-**4-Phenylbut-2-enoic acid**.
- Characterization: The final product should be dried under vacuum and characterized by melting point determination and spectroscopic methods (NMR, IR, MS).

## Biological Activity and Applications in Drug Development

As of the date of this guide, there is no significant peer-reviewed literature detailing the specific biological activities or signaling pathway interactions of **4-Phenylbut-2-enoic acid** itself.

However, the structural motif of an  $\alpha,\beta$ -unsaturated carboxylic acid attached to a phenyl group is a common feature in various biologically active molecules and serves as a valuable synthetic intermediate. Derivatives of this core structure, particularly those with additional functional groups, have been investigated for various therapeutic applications. For example, some more complex derivatives containing the 4-oxo-**4-phenylbut-2-enoic acid** backbone have been synthesized and evaluated for moderate anti-inflammatory, analgesic, and antimicrobial activities.

Professionals in drug development may consider **4-Phenylbut-2-enoic acid** as a versatile starting material or fragment for the synthesis of more complex molecules with potential therapeutic value. Its utility lies in the reactivity of the carboxylic acid and the carbon-carbon double bond, which allow for a wide range of chemical modifications.

## Conclusion

**4-Phenylbut-2-enoic acid**, particularly the (E)-isomer, is a well-defined chemical entity with established synthetic routes. While its own biological activity is not extensively documented, its structure represents a valuable scaffold for medicinal chemistry and drug discovery. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its properties and potential applications. It is recommended that any researcher

working with this compound perform thorough analytical characterization to confirm its structure and purity.

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## References

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